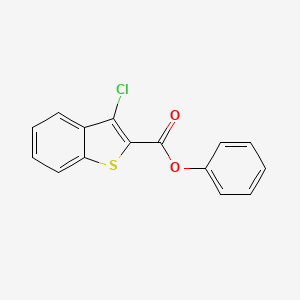

phenyl 3-chloro-1-benzothiophene-2-carboxylate

CAS No.:

Cat. No.: VC10429890

Molecular Formula: C15H9ClO2S

Molecular Weight: 288.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9ClO2S |

|---|---|

| Molecular Weight | 288.7 g/mol |

| IUPAC Name | phenyl 3-chloro-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C15H9ClO2S/c16-13-11-8-4-5-9-12(11)19-14(13)15(17)18-10-6-2-1-3-7-10/h1-9H |

| Standard InChI Key | SRWZAYXHEJPBEE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Introduction

Molecular Structure and Nomenclature

The molecular structure of phenyl 3-chloro-1-benzothiophene-2-carboxylate consists of a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene ring. Key substituents include:

-

Chlorine atom at position 3, which introduces electronegativity and influences electronic distribution.

-

Phenyl ester group at position 2, formed via esterification of the corresponding carboxylic acid .

The systematic IUPAC name for this compound is 3-chloro-1-benzothiophene-2-carboxylic acid phenyl ester. Its molecular formula is C₁₅H₉ClO₂S, with an average molecular mass of 296.75 g/mol .

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₉ClO₂S | |

| Average molecular mass | 296.75 g/mol | |

| Key functional groups | Chlorine, phenyl ester | |

| Hybridization of sulfur | sp² in thiophene ring |

Synthesis and Manufacturing

The synthesis of phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves a multi-step process starting from 1-benzothiophene-2-carboxylic acid. A representative pathway includes:

Step 1: Formation of 3-Chloro-1-Benzothiophene-2-Carbonyl Chloride

The precursor 3-chloro-1-benzothiophene-2-carbonyl chloride (CAS 21815-91-8) is synthesized via chlorination of 1-benzothiophene-2-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This intermediate has a melting point of 114–115°C and is critical for subsequent esterification .

Step 2: Esterification with Phenol

The acyl chloride reacts with phenol in the presence of a base (e.g., triethylamine) to form the phenyl ester. This nucleophilic acyl substitution proceeds under reflux conditions in solvents like toluene or 1,2-dimethoxyethane .

Table 2: Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Reaction solvent | Toluene, 1,2-dimethoxyethane | |

| Catalyst | Triethylamine | |

| Temperature | Reflux (~110°C) | |

| Yield optimization | 69–85% (dependent on purification) |

Physicochemical Properties

Phenyl 3-chloro-1-benzothiophene-2-carboxylate exhibits distinct physical and chemical characteristics:

-

Melting point: Data specific to this ester is limited, but analogous compounds (e.g., methyl esters) melt between 120–150°C.

-

Solubility: Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) due to the non-polar phenyl group.

-

Stability: The ester group is hydrolytically labile under acidic or basic conditions, reverting to the carboxylic acid .

Electronic Effects

The chlorine atom’s electron-withdrawing nature deactivates the benzothiophene ring, directing electrophilic substitution to the 5- or 7-positions. The ester group further modifies electron density, enhancing reactivity toward nucleophiles .

Chemical Reactivity and Derivatives

The compound serves as a versatile intermediate for further functionalization:

Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 3-chloro-1-benzothiophene-2-carboxylic acid:

This reaction is pivotal for generating bioactive derivatives .

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 can be displaced by nucleophiles (e.g., amines, alkoxides) under catalytic conditions, yielding analogs like 3-amino-1-benzothiophene-2-carboxylates .

Table 3: Common Derivatives and Applications

| Derivative | Application | Source |

|---|---|---|

| Hydrazone derivatives | Anticancer agents | |

| Carboxamides | Antimicrobial activity | |

| Brominated analogs | Photodynamic therapy |

Applications in Research and Industry

Pharmaceutical Development

Benzothiophene derivatives exhibit diverse biological activities. For example, hydrazone-functionalized analogs demonstrate antiproliferative effects against cancer cell lines, with IC₅₀ values in the micromolar range . The phenyl ester moiety enhances lipid solubility, improving membrane permeability in drug candidates .

Material Science

The planar benzothiophene core contributes to charge-transfer complexes in organic semiconductors. Chlorinated derivatives improve thermal stability in polymer matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume